1,1-Difluorospiro[2.3]hexan-5-one
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Overview
Description
1,1-Difluorospiro[2.3]hexan-5-one is a fluorinated organic compound with the molecular formula C6H8F2O. This compound is characterized by a spirocyclic structure, where a six-membered ring is fused to a three-membered ring, and two fluorine atoms are attached to the spiro carbon. The presence of fluorine atoms imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Difluorospiro[2.3]hexan-5-one can be synthesized through several synthetic routes. One common method involves the reaction of a suitable precursor, such as a spirocyclic ketone, with a fluorinating agent. For example, the reaction of spiro[2.3]hexan-5-one with diethylaminosulfur trifluoride (DAST) under controlled conditions can yield this compound. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluorospiro[2.3]hexan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 1,1-difluorospiro[2.3]hexan-5-ol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional functional groups.
Reduction: 1,1-Difluorospiro[2.3]hexan-5-ol.
Substitution: Compounds with substituted fluorine atoms, such as amines or thiols.
Scientific Research Applications
1,1-Difluorospiro[2.3]hexan-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure and reactivity make it a valuable tool in studying enzyme mechanisms and protein interactions.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals, and this compound may serve as a precursor for drug development.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-difluorospiro[2.3]hexan-5-one involves its interaction with molecular targets through its fluorine atoms and spirocyclic structure. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The spirocyclic structure provides rigidity and conformational stability, which can affect the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluorospiro[2.3]hexan-5-ol: This compound is the reduced form of 1,1-difluorospiro[2.3]hexan-5-one, with an alcohol group instead of a ketone group.
1,1-Difluorospiro[2.3]hexan-5-amine: This compound has an amine group instead of a ketone group.
Uniqueness
This compound is unique due to its spirocyclic structure and the presence of two fluorine atoms. These features impart distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications. The compound’s ability to undergo diverse chemical reactions and its potential use in drug development further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
2,2-difluorospiro[2.3]hexan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O/c7-6(8)3-5(6)1-4(9)2-5/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFBMXCLMFITBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC12CC2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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